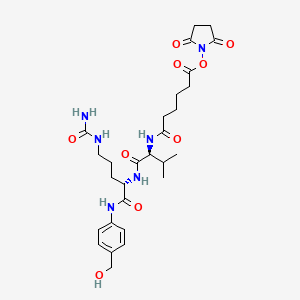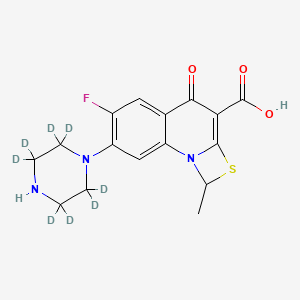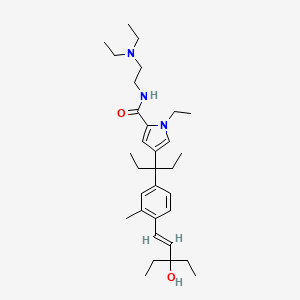
Clobutinol Hydrochloride-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clobutinol-d6 (hydrochloride) is a deuterated form of Clobutinol hydrochloride, a compound known for its antitussive (cough suppressant) properties. Clobutinol itself was widely used in the past but was withdrawn from the market due to its potential to cause cardiac arrhythmia by prolonging the QT interval . The deuterated form, Clobutinol-d6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Clobutinol-d6 (hydrochloride) typically involves the deuteration of Clobutinol. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure to ensure the efficient incorporation of deuterium.
Industrial Production Methods
Industrial production of Clobutinol-d6 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Clobutinol-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring or the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of Clobutinol-d6. These products are often studied to understand the metabolic pathways and potential therapeutic applications of the compound.
Aplicaciones Científicas De Investigación
Clobutinol-d6 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Clobutinol under various conditions.
Biology: Employed in metabolic studies to trace the pathways and identify metabolites of Clobutinol.
Medicine: Investigated for its potential therapeutic effects and safety profile compared to the non-deuterated form.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.
Mecanismo De Acción
The mechanism of action of Clobutinol-d6 (hydrochloride) is similar to that of Clobutinol. It acts on the central nervous system to suppress the cough reflex. The exact molecular targets and pathways are not fully understood, but it is believed to involve modulation of neurotransmitter release and receptor activity in the brain .
Comparación Con Compuestos Similares
Similar Compounds
Clobutinol: The non-deuterated form, known for its antitussive properties but withdrawn due to safety concerns.
Dextromethorphan: Another cough suppressant with a different mechanism of action.
Codeine: An opioid used for its cough suppressant and analgesic effects.
Uniqueness
Clobutinol-d6 (hydrochloride) is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, providing insights that are not possible with the non-deuterated form.
Propiedades
Fórmula molecular |
C14H23Cl2NO |
|---|---|
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
4-[bis(trideuteriomethyl)amino]-1-(4-chlorophenyl)-2,3-dimethylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H/i3D3,4D3; |
Clave InChI |
ZMROYCGIWPNZNJ-SKCUOGQWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CC(C)C(C)(CC1=CC=C(C=C1)Cl)O)C([2H])([2H])[2H].Cl |
SMILES canónico |
CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)




